molecular formula C20H21NO3S B15036983 4-(Piperidin-1-ylcarbonothioyl)phenyl 4-methoxybenzoate

4-(Piperidin-1-ylcarbonothioyl)phenyl 4-methoxybenzoate

Cat. No.: B15036983
M. Wt: 355.5 g/mol
InChI Key: BKUBIJGKFBWMGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-METHOXYBENZOATE is a chemical compound that belongs to the class of piperidine derivatives. It is known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a piperidine ring, a carbothioyl group, and a methoxybenzoate moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-METHOXYBENZOATE typically involves the reaction of piperidine with 4-methoxybenzoic acid in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound, ensuring high purity and yield. The use of automated systems and advanced reaction monitoring techniques further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-METHOXYBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-METHOXYBENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting antitumor activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-METHOXYBENZOATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H21NO3S

Molecular Weight

355.5 g/mol

IUPAC Name

[4-(piperidine-1-carbothioyl)phenyl] 4-methoxybenzoate

InChI

InChI=1S/C20H21NO3S/c1-23-17-9-7-16(8-10-17)20(22)24-18-11-5-15(6-12-18)19(25)21-13-3-2-4-14-21/h5-12H,2-4,13-14H2,1H3

InChI Key

BKUBIJGKFBWMGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=S)N3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.